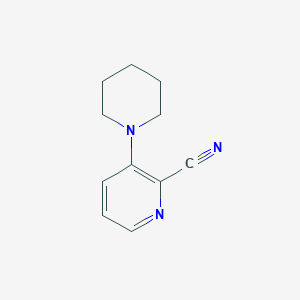

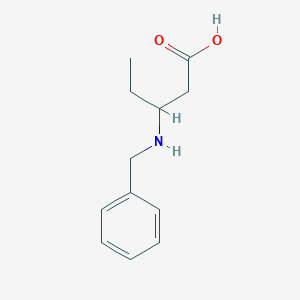

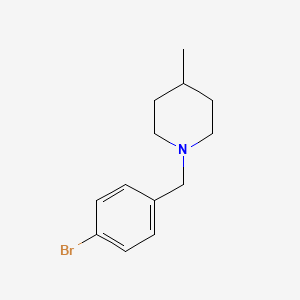

1-(4-Bromobenzyl)-4-methylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(4-Bromobenzyl)-4-methylpiperidine" is a chemical structure that is related to various research areas, including the synthesis of designer drugs, Schiff base compounds, and supramolecular cocrystals. It is structurally related to compounds that have been seized as designer drugs and has been used as a starting material or intermediate in the synthesis of various organic compounds with potential applications in materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of compounds related to "this compound" often involves condensation reactions, oxidative polycondensation, or reactions with alkyl halides. For example, Schiff base monomers derived from 4-bromobenzaldehyde have been synthesized and then converted to polyphenol derivatives . Similarly, a Schiff base compound was synthesized by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . In another study, a cocrystal involving 2-amino-3-bromopyridine was prepared by a slow evaporation method . These methods highlight the versatility of bromobenzyl compounds in organic synthesis.

Molecular Structure Analysis

The molecular structure of compounds related to "this compound" has been elucidated using various spectroscopic techniques, including NMR, FTIR, and X-ray crystallography. For instance, the structure of a new designer benzylpiperazine was confirmed by two-dimensional NMR correlations . The crystal structure of a Schiff base compound was determined by X-ray single-crystal diffraction, revealing its crystallization in the monoclinic system . These studies demonstrate the importance of structural analysis in confirming the identity of synthesized compounds.

Chemical Reactions Analysis

The reactivity of bromobenzyl compounds allows for their participation in various chemical reactions. For example, the synthesis of poly(iminophenol)s from 4-bromobenzaldehyde involves oxidative polycondensation reactions . The formation of cocrystals, such as the one involving 2-amino-3-bromopyridine and 4-methylbenzoic acid, showcases the ability of these compounds to engage in hydrogen bonding interactions . These reactions are crucial for the development of new materials with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzyl compounds have been characterized using techniques like UV-Vis, fluorescence analyses, and cyclic voltammetry. The optical and electrochemical properties of polyphenol derivatives derived from 4-bromobenzaldehyde were investigated, revealing their potential for applications in electronic devices . The crystal structure and theoretical studies of related compounds provide insights into their stability and reactivity . These properties are essential for understanding the behavior of these compounds in various applications.

Mécanisme D'action

Target of Action

A structurally similar compound, s-(4-bromobenzyl)cysteine, has been reported to interact with glutathione s-transferase p . This enzyme plays a crucial role in the detoxification of harmful compounds by conjugating them with glutathione .

Mode of Action

Benzylic halides, which share a similar structure, typically undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group (in this case, a bromine atom) attached to the carbon atom . This process could potentially lead to changes in the target molecule’s structure and function.

Biochemical Pathways

Given the potential interaction with glutathione s-transferase p, it may influence the glutathione metabolism pathway . This pathway plays a vital role in protecting cells from oxidative stress and detoxifying harmful compounds .

Result of Action

If it interacts with glutathione s-transferase p, it could potentially influence the enzyme’s activity, affecting the detoxification of harmful compounds and protection against oxidative stress .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(4-bromophenyl)methyl]-4-methylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c1-11-6-8-15(9-7-11)10-12-2-4-13(14)5-3-12/h2-5,11H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJYGCPOKZUZMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)